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molecular formula C4Cl3N3O2 B1334791 2,4,6-Trichloro-5-nitropyrimidine CAS No. 4359-87-9

2,4,6-Trichloro-5-nitropyrimidine

Cat. No. B1334791
M. Wt: 228.42 g/mol
InChI Key: QGFWFWSBFMRDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629142B2

Procedure details

A solution of 2,4,6-trichloro-5-nitropyrimidine (94 mg, 0.413 mmol) in THF (5 mL) was cooled to −78° C. and treated with Et3N (110 μL, 0.757 mmol), followed by NH3 (7 N in MeOH, 50 μL, 0.344 mmol). The reaction was warmed to 0° C. Once TLC indicated complete consumption of the starting material, the crude product solution was immediately used in the reaction below (Scheme 40).
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
110 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([Cl:12])[N:3]=1.CC[N:15](CC)CC.N>C1COCC1>[NH2:15][C:6]1[N:7]=[C:2]([Cl:1])[N:3]=[C:4]([Cl:12])[C:5]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
110 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
50 μL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
the crude product solution was immediately used in the reaction below (Scheme 40)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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